molecular formula C13H13N5O2S B2421477 2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 1798519-13-7

2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2421477
CAS No.: 1798519-13-7
M. Wt: 303.34
InChI Key: ZTZBZCSTPHXGLA-UHFFFAOYSA-N
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Description

2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a compound that features a 1,2,3-triazole ring, a pyrrolidine ring, and a benzonitrile group

Mechanism of Action

Target of Action

Similar compounds with a 1,2,3-triazole ring system have been reported to interact with various biological targets . For instance, 1,2,3-triazole derivatives have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Mode of Action

It’s known that the 1,2,3-triazole ring is a structural fragment that can form hydrogen bonds, which is important for binding with biological targets . This suggests that the compound might interact with its targets through hydrogen bonding.

Biochemical Pathways

Compounds with a 1,2,3-triazole ring have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that the compound might affect multiple biochemical pathways related to these activities.

Pharmacokinetics

The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties . This suggests that the compound might have favorable ADME properties that impact its bioavailability.

Result of Action

Similar compounds with a 1,2,3-triazole ring have been reported to exhibit various biological activities . This suggests that the compound might have diverse molecular and cellular effects depending on its specific targets and mode of action.

Action Environment

The synthesis of similar compounds has been reported to be influenced by environmental conditions . This suggests that environmental factors might also influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves a multi-step process. . The general steps are as follows:

    Formation of the Azide Intermediate: The starting material, often a halogenated benzene derivative, is converted to an azide through nucleophilic substitution with sodium azide.

    Cycloaddition Reaction: The azide intermediate reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Sulfonylation: The triazole-containing intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Pyrrolidine Introduction: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for the click reaction and sulfonylation steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.

    Substitution: The benzonitrile group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution, while electrophilic substitution can be achieved using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile lies in the combination of its functional groups, which confer a unique set of chemical and biological properties. The presence of the triazole ring, pyrrolidine ring, and sulfonyl group allows for diverse interactions with biological targets and makes it a versatile building block for various applications.

Properties

IUPAC Name

2-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c14-9-11-3-1-2-4-13(11)21(19,20)17-7-5-12(10-17)18-8-6-15-16-18/h1-4,6,8,12H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZBZCSTPHXGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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